![molecular formula C13H22O5 B13115380 tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C13H22O5. It is characterized by a dioxane ring structure with a formyl group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl 2-[(4S,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]acetate with an oxidizing agent to introduce the formyl group. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ester derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.
Medicine: The compound is used in the development of drug candidates, particularly those targeting metabolic and cardiovascular diseases. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis .
Industry: In the materials science industry, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its ability to undergo various chemical reactions, leading to the formation of bioactive molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid .
Molecular Targets and Pathways:
Nucleophilic Addition: The formyl group can react with nucleophiles to form various adducts.
Hydrolysis: The ester group can be hydrolyzed to release carboxylic acids, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- tert-Butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- tert-Butyl 2-[(4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Uniqueness: tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific stereochemistry and the presence of both a formyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H22O5 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
JEFQIIXBSQLRTF-VHSXEESVSA-N |
Isomerische SMILES |
CC1(O[C@@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


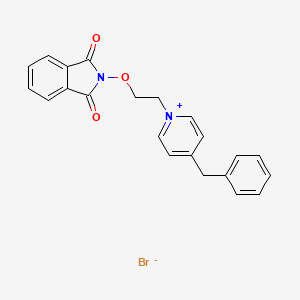
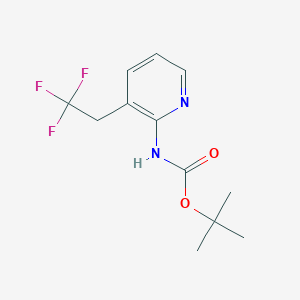
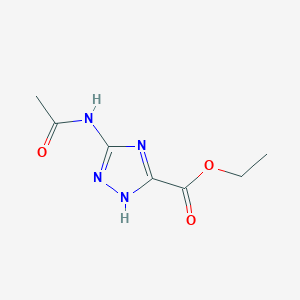

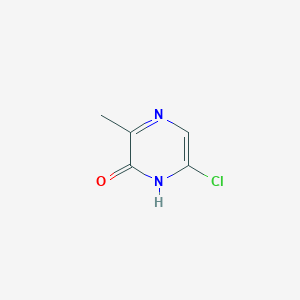
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
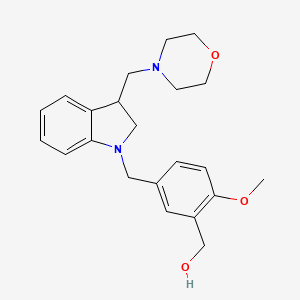
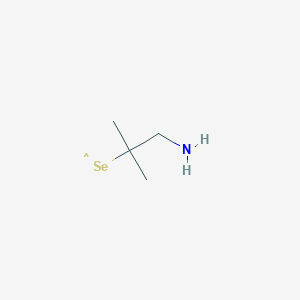
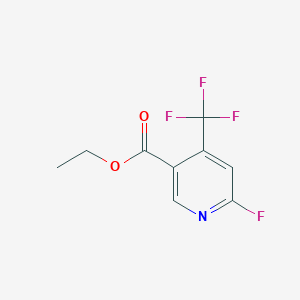
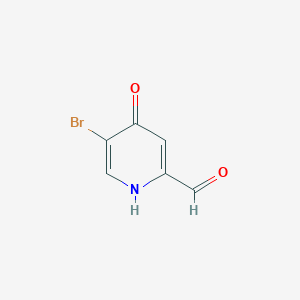

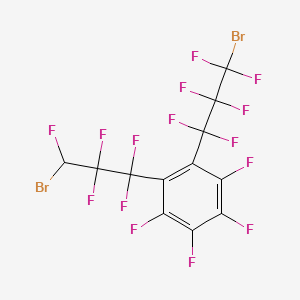
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
